molecular formula C22H26N4O2 B14965049 [1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone

[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B14965049
M. Wt: 378.5 g/mol
InChI Key: YTZKTWHRONFMMY-UHFFFAOYSA-N
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Description

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core fused with piperidine and methylpiperidine moieties. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE, typically involves aza-Wittig reactions. In this process, iminophosphoranes react with n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of catalytic amounts of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired benzofuro[3,2-d]pyrimidine derivatives .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to maintain precise control over reaction conditions. This approach enhances the yield and purity of the final product while minimizing the formation of by-products. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, halogenated aliphatic esters

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.

Scientific Research Applications

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE stands out due to its unique combination of a benzofuro[3,2-d]pyrimidine core with piperidine and methylpiperidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H26N4O2/c1-15-5-4-10-26(13-15)22(27)16-8-11-25(12-9-16)21-20-19(23-14-24-21)17-6-2-3-7-18(17)28-20/h2-3,6-7,14-16H,4-5,8-13H2,1H3

InChI Key

YTZKTWHRONFMMY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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